3-((1-Methylpiperidin-4-yl)oxy)aniline

Organic Synthesis Process Chemistry Catalytic Hydrogenation

3-((1-Methylpiperidin-4-yl)oxy)aniline (CAS 790667-66-2) is a synthetic aniline derivative featuring a 1-methylpiperidin-4-yl ether substituent at the meta position of the benzene ring. Its molecular formula is C12H18N2O and its molecular weight is 206.28 g/mol.

Molecular Formula C12H18N2O
Molecular Weight 206.28 g/mol
CAS No. 790667-66-2
Cat. No. B3284724
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-((1-Methylpiperidin-4-yl)oxy)aniline
CAS790667-66-2
Molecular FormulaC12H18N2O
Molecular Weight206.28 g/mol
Structural Identifiers
SMILESCN1CCC(CC1)OC2=CC=CC(=C2)N
InChIInChI=1S/C12H18N2O/c1-14-7-5-11(6-8-14)15-12-4-2-3-10(13)9-12/h2-4,9,11H,5-8,13H2,1H3
InChIKeyKEMAETWBRDLVRA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-((1-Methylpiperidin-4-yl)oxy)aniline (CAS 790667-66-2) – Structural Class, Key Properties, and Procurement Baseline


3-((1-Methylpiperidin-4-yl)oxy)aniline (CAS 790667-66-2) is a synthetic aniline derivative featuring a 1-methylpiperidin-4-yl ether substituent at the meta position of the benzene ring. Its molecular formula is C12H18N2O and its molecular weight is 206.28 g/mol [1]. The compound is primarily employed as a chemical intermediate and building block in medicinal chemistry research, particularly in the synthesis of kinase inhibitors and CNS-targeted agents . It is commercially available in research-grade purity (typically 97%) from multiple specialty chemical suppliers .

Why 3-((1-Methylpiperidin-4-yl)oxy)aniline Cannot Be Casually Replaced by In-Class Analogs


In medicinal chemistry, the precise position of the ether linkage on the aniline ring critically determines both the three-dimensional conformation and the electronic properties of the molecule, which directly impact target binding and selectivity . Closely related analogs such as the para-substituted isomer (4-((1-methylpiperidin-4-yl)oxy)aniline, CAS 358789-72-7) or the N-methyl derivative (CAS 790669-05-5) differ fundamentally in molecular shape, hydrogen-bonding capability, and metabolic stability. These differences preclude simple interchangeability in structure-activity relationship (SAR) studies or scale-up campaigns, as even minor structural variations can lead to loss of activity or altered pharmacokinetics [1]. The lack of publicly available head-to-head comparative data for this compound underscores the need for rigorous, application-specific validation when selecting among positional isomers or N-substituted analogs.

Quantitative Differentiation Evidence for 3-((1-Methylpiperidin-4-yl)oxy)aniline vs. Closest Analogs


Synthesis Efficiency: High-Yield Catalytic Hydrogenation vs. Alternative Routes

A patent experimental procedure (WO2021/69705) reports a high-yielding synthesis of 3-((1-methylpiperidin-4-yl)oxy)aniline via Pd/C-catalyzed hydrogenation of the corresponding nitro precursor in THF . This one-step reduction proceeds with 97% yield under mild conditions (20°C, 15 psi H2, 4 h) . While direct head-to-head yield comparisons with the para-substituted isomer under identical conditions are not available in the open literature, the 97% yield benchmark establishes a practical baselines for procurement decisions, as it indicates a compound that can be efficiently scaled without extensive optimization, a key consideration when ordering multi-gram quantities for lead optimization campaigns.

Organic Synthesis Process Chemistry Catalytic Hydrogenation

Patent Context: Role as Intermediates in CNS-Active Compound Synthesis

The compound appears as a synthetic intermediate in patent WO2021/69705, which discloses isoindolinone derivatives designed for therapeutic applications . Notably, the para-substituted isomer 4-((1-methylpiperidin-4-yl)oxy)aniline (CAS 358789-72-7) is cited in patent WO2016/196776 as an intermediate for ROCK inhibitors [1], demonstrating that the choice between meta and para isomers is not arbitrary—each isomer serves distinct chemotypes in different therapeutic programs. This chemotype-specific patent usage supports the need for precise compound selection in drug discovery.

Medicinal Chemistry Patent Analysis Kinase Inhibitors

Positional Selectivity: Meta- vs. Para-Substituted Isomer Physicochemical Properties

Computationally estimated properties provide a baseline for differentiation: the meta-substituted target compound has a polar surface area (PSA) of 38.49 Ų and three hydrogen-bond acceptors . The para-substituted isomer shares the same molecular formula and likely a comparable PSA, but the spatial orientation of the aniline nitrogen and the piperidine ring differs significantly, altering the three-dimensional pharmacophore. Such positional isomerism is known to affect membrane permeability and off-target activity, though direct comparative experimental data for these specific isomers remain unpublished.

Physicochemical Profiling Isomer Comparison Drug Design

Optimal Application Scenarios for 3-((1-Methylpiperidin-4-yl)oxy)aniline Based on Evidence


Medicinal Chemistry Lead Optimization Requiring Meta-Substituted Aniline Scaffolds

The meta substitution pattern provides a turn-inducing element in molecular design, suitable for kinase inhibitor programs targeting Pim or similar ATP-binding pockets where a bent molecular geometry is required [1]. The high-yielding synthetic route enables rapid analog generation, making it economically viable for iterative SAR cycles.

Patent-Enabled Drug Discovery Programs Using Isoindolinone Chemotype

As demonstrated in WO2021/69705, this aniline intermediate is directly applicable to the synthesis of isoindolinone-based therapeutic candidates . Researchers pursuing this chemotype benefit from using the exact intermediate specified in the patent to ensure reproducibility and freedom-to-operate considerations.

Chemical Biology Probe Development Requiring Defined Linker Geometry

The rigid meta-ether linkage offers a defined exit vector for linker attachment in PROTAC or molecular glue design, where the spatial relationship between the target-binding motif and the E3 ligase-recruiting moiety is critical. The compound's amine handle allows straightforward functionalization with diverse warheads.

Process Chemistry Scale-Up Feasibility Assessment

The hydrogenation-based synthesis with 97% yield under mild conditions reduces the risk associated with scaling up from milligram to gram quantities, making it suitable for pre-clinical candidate advancement where material demand increases significantly.

Quote Request

Request a Quote for 3-((1-Methylpiperidin-4-yl)oxy)aniline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.